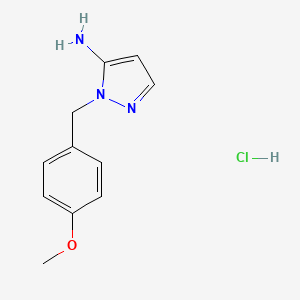

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Description

BenchChem offers high-quality 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEUGWIFUNWRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655357 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227617-24-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, including its molecular weight, and delves into established synthetic routes and characterization methodologies. Furthermore, it explores the rationale behind its use as a building block in the development of novel therapeutic agents, supported by insights into the broader pharmacological relevance of the 5-aminopyrazole scaffold. Detailed protocols and visual workflows are provided to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a foundational five-membered heterocyclic motif containing two adjacent nitrogen atoms.[1] Derivatives of this scaffold have garnered substantial attention from the pharmaceutical and agrochemical industries due to their wide spectrum of physiological and pharmacological activities.[2] Specifically, the 5-aminopyrazole system serves as a crucial pharmacophore and a versatile synthetic intermediate in the creation of bioactive molecules.[1][2] These compounds are key precursors for active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas.[1]

The biological importance of 5-aminopyrazoles is well-documented, with derivatives exhibiting activities such as:

-

Inhibition of protein kinases like p56 Lck and Aurora-B, critical in cancer progression.[2]

-

Antagonism of neuropeptide Y (NPY) receptors, relevant to metabolic disorders.[2]

-

Modulation of corticotrophin-releasing factor-1 (CRF-1) and GABA receptors, indicating potential in neurological and psychiatric disorders.[2]

-

Broad-spectrum antibacterial and antifungal activities.[2]

The subject of this guide, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, incorporates this privileged scaffold, functionalized with a 4-methoxybenzyl group. This substitution not only influences the molecule's physicochemical properties but also provides a handle for further synthetic elaboration, making it a valuable building block in drug discovery campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and characteristics of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and its hydrochloride salt are summarized below.

Table 1: Core Properties of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₄ClN₃O | [3][4][5] |

| Molecular Weight | 203.24 g/mol | 239.70 g/mol | [4][5] |

| CAS Number | 3528-45-8 | 227617-24-5 | [3][4][5] |

| Appearance | Not specified (likely solid) | Solid | [4] |

| Purity | Typically ≥95% | Not specified | [3][5] |

| SMILES Code | COC1=CC=C(CN2N=CC=C2N)C=C1 | NC1=CC=NN1CC2=CC=C(OC)C=C2.[H]Cl | [4][5] |

| InChI Key | JEBIFRSQWFZFMT-UHFFFAOYSA-N | Not specified | [3] |

The hydrochloride salt form is often preferred in development due to its potential for improved stability and aqueous solubility, which are crucial parameters for handling, formulation, and biological testing. The presence of the 4-methoxybenzyl group introduces a degree of lipophilicity while the pyrazole and amine moieties provide sites for hydrogen bonding, influencing its interaction with biological targets.

Synthesis and Characterization

The synthesis of 5-aminopyrazole derivatives is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride was not found in the immediate search, its structure suggests a logical and common synthetic strategy based on the condensation of a hydrazine derivative with a β-ketonitrile.

Retrosynthetic Analysis and Plausible Synthetic Pathway

The most common and efficient method for constructing the 5-aminopyrazole ring involves the reaction of a hydrazine with a molecule containing a 1,3-dicarbonyl or equivalent synthon, such as a β-ketonitrile.[2]

Diagram 1: Retrosynthetic Analysis A logical disconnection approach points to (4-methoxybenzyl)hydrazine and a suitable three-carbon building block with nitrile and ketone functionalities as the key starting materials.

Caption: Retrosynthesis of the target pyrazole via cyclocondensation.

Proposed Experimental Protocol

This protocol is a generalized procedure based on established methods for synthesizing similar 5-aminopyrazoles.[2][6]

Step 1: Synthesis of (4-methoxybenzyl)hydrazine (4-methoxybenzyl)hydrazine can be prepared from 4-methoxybenzyl chloride or bromide via reaction with hydrazine hydrate. This reaction should be performed with caution due to the hazardous nature of hydrazine.

Step 2: Cyclocondensation Reaction

-

To a solution of (4-methoxybenzyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add β-ketonitrile (e.g., benzoylacetonitrile or a simpler equivalent, 1.0 eq).[7]

-

The reaction mixture is typically heated under reflux for several hours (2-6 h), and the progress is monitored by Thin Layer Chromatography (TLC).[6]

-

The reaction proceeds via nucleophilic attack of the hydrazine onto the ketone, followed by intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring. The regioselectivity is generally high.[7]

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the free base, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.

Step 3: Salt Formation

-

Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride.

Diagram 2: Proposed Synthetic Workflow

Caption: Step-by-step workflow for synthesis and salt formation.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Table 2: Standard Analytical Characterization Methods

| Technique | Expected Observations | Rationale |

| ¹H NMR | Characteristic signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the 6.8-7.3 ppm range), a singlet for the methoxy group (~3.8 ppm), a singlet for the benzyl CH₂ (~5.0-5.5 ppm), and distinct signals for the pyrazole ring protons. The amine protons will appear as a broad singlet.[8] | Confirms the proton framework and connectivity of the molecule. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms, including the pyrazole ring carbons, the aromatic carbons, the benzylic carbon, and the methoxy carbon.[9] | Provides a map of the carbon skeleton, confirming the presence of all functional groups. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine group (~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole and benzene rings (~1500-1650 cm⁻¹), and strong C-O stretching for the ether linkage (~1240 cm⁻¹).[1] | Identifies key functional groups present in the molecule. |

| Mass Spec (MS) | The free base should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (m/z 203.24 or 204.25). A prominent fragment ion at m/z 121, corresponding to the 4-methoxybenzyl cation, is expected.[1] | Confirms the molecular weight and provides evidence of key structural fragments. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine (for the HCl salt) should be within ±0.4% of the calculated theoretical values.[8] | Verifies the empirical formula and overall purity of the compound. |

Applications in Drug Discovery and Medicinal Chemistry

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is not an end-product therapeutic itself but rather a strategic building block. Its value lies in the combination of the pharmacologically active 5-aminopyrazole core and the synthetically versatile primary amine.

Role as a Synthetic Intermediate

The primary amine at the 5-position is a nucleophilic handle that allows for a wide array of chemical transformations, enabling the exploration of vast chemical space. This is a cornerstone of modern drug discovery, where diverse libraries of compounds are created from a common core to identify potent and selective modulators of biological targets.

Potential Reactions:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.[1]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

-

Cyclization Reactions: The amine can act as a nucleophile in multicomponent reactions to build more complex fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines or pyrazolo[3,4-b]pyridines.[8][10]

Target-Oriented Synthesis

The 5-aminopyrazole scaffold is a known "privileged structure" that can interact with various biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs).[2][9] Researchers often select this core when designing inhibitors for such targets. For example, the 1,5-vicinal diaryl substitution pattern on a pyrazole ring is a key structural feature for COX-2 inhibitory activity.[7] By using 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, a medicinal chemist can systematically build out from the amine position to probe the binding pockets of targets like:

-

Cyclooxygenase (COX) enzymes: Creating bifunctional molecules with both COX inhibitory and other analgesic properties.[7]

-

Protein Kinases: The pyrazole ring can act as a hinge-binding motif, while substituents added via the amine can extend into other regions of the ATP-binding site to enhance potency and selectivity.[2]

-

GPCRs: Derivatives have been explored as antagonists for receptors like NPY5 and CRF-1.[2]

Diagram 3: Logic of Application in Drug Discovery

Caption: Role of the title compound as a bridge between core features and drug development.

Conclusion

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a strategically important chemical entity for professionals in drug discovery and development. Its molecular weight of 239.70 g/mol and well-defined structure, combining a pharmacologically relevant 5-aminopyrazole core with a versatile primary amine, make it an ideal starting point for the synthesis of compound libraries aimed at a variety of high-value biological targets. The synthetic routes to this compound are based on robust and well-understood organic chemistry principles, and its structure can be unequivocally confirmed through standard analytical methods. By leveraging this building block, researchers can efficiently generate novel molecular architectures with the potential to become next-generation therapeutics.

References

-

El-Faham, A., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

-

El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Patil, P., et al. (2010). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

-

El-Metwaly, N. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]

-

Suresha, G. P., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Svete, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

-

Gomaa, A. M., et al. (2020). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

-

Patel, H. V., & Patel, K. D. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Abdel-Aziz, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine | 3528-45-8 [sigmaaldrich.com]

- 4. 227617-24-5|1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-(4-methoxybenzyl)-1H-pyrazol-5-amine; CAS No.: 3528-45-8 [chemshuttle.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. distantreader.org [distantreader.org]

- 9. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Authored by: A Senior Application Scientist

Disclaimer: The following guide is a comprehensive overview of the recommended safety and handling procedures for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information provided is based on the known properties of its structural analogs, including 4-methoxybenzylamine and 1H-pyrazol-5-amine, as well as general principles of chemical safety for amine hydrochlorides. This guide is intended for use by trained professionals in a laboratory or research setting.

Introduction and Chemical Profile

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a substituted pyrazole derivative. While specific data for this compound is scarce, an understanding of its structural components—a 4-methoxybenzyl group and a pyrazol-5-amine core, in the form of a hydrochloride salt—allows for a reasoned assessment of its potential hazards and the necessary handling precautions. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The amine hydrochloride form generally confers greater water solubility and stability compared to the free base.

Key Structural Features and Their Implications:

-

Pyrazol-5-amine Core: Aminopyrazoles can exhibit biological activity and may be skin or eye irritants. The amine group can also react with strong oxidizing agents.

-

4-Methoxybenzyl Group: This group may influence the compound's lipophilicity and metabolic profile. While generally considered stable, the methoxy group can be cleaved under certain metabolic or harsh chemical conditions.

-

Hydrochloride Salt: This salt form increases the compound's polarity and water solubility. When dissolved in water, it will form a mildly acidic solution. Contact with strong bases will liberate the free amine.

Hazard Identification and Toxicological Assessment

Given the absence of specific toxicological data for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, a precautionary approach is warranted. The primary hazards are anticipated to be similar to those of its structural analogs.

-

Acute Toxicity: Based on data for 1H-Pyrazol-5-amine, oral and dermal toxicity may be a concern. It is prudent to assume the compound is harmful if swallowed or in contact with skin.

-

Skin and Eye Irritation: Amine compounds are often irritating to the skin and eyes. Direct contact should be avoided.

-

Respiratory Irritation: As a fine powder, the hydrochloride salt can cause respiratory tract irritation if inhaled.

Table 1: Summary of Potential Hazards Based on Structural Analogs

| Hazard Category | Potential Hazard for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride | Basis of Assessment (Structural Analogs) |

| Acute Oral Toxicity | Harmful if swallowed | 1H-Pyrazol-5-amine |

| Acute Dermal Toxicity | Harmful in contact with skin | 1H-Pyrazol-5-amine |

| Skin Corrosion/Irritation | Causes skin irritation | General properties of amines and aminopyrazoles |

| Serious Eye Damage/Irritation | Causes serious eye irritation | General properties of amines and aminopyrazoles |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | General properties of fine chemical powders |

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of solid 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Eyewash Station and Safety Shower: An easily accessible and tested eyewash station and safety shower are mandatory in the work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Nitrile gloves are recommended. Due to the lack of specific chemical resistance data, it is advisable to double-glove and change gloves immediately upon contamination.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron and sleeves should be worn.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (for solids) or organic vapor cartridge (for solutions) must be used.

Diagram 1: Workflow for Safe Handling of Research Chemicals

A generalized workflow for the safe handling of research chemicals with unknown specific hazards.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Storage

-

Container: Store in a tightly sealed, well-labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Handling

-

Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination.

-

Solution Preparation: Add the solid to the solvent slowly. Be aware that dissolution may be exothermic. If dissolving in water, the resulting solution will be slightly acidic.

-

Avoidance of Dust: Handle the solid carefully to avoid generating dust.

-

Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures

Prompt and appropriate action is essential in the event of a spill or exposure.

Spills

-

Small Spills (Solid):

-

Ensure the area is well-ventilated (in a fume hood).

-

Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

-

Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

-

-

Small Spills (Liquid):

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

-

Scoop the absorbed material into a labeled waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Prevent the spill from entering drains.

-

Follow institutional procedures for large chemical spills.

-

Exposure

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Guidelines

All waste containing 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride must be treated as hazardous chemical waste.

-

Waste Containers: Use separate, clearly labeled, and sealed containers for solid waste, halogenated solvent waste, and non-halogenated solvent waste.

-

Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.

Conclusion

While 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a valuable compound in research and drug development, its safe handling is paramount. In the absence of specific safety data, a cautious and informed approach based on the known hazards of its structural components is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this and other novel chemical entities.

References

The Strategic Application of the Methoxybenzyl Group in Pyrazole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p-methoxybenzyl (PMB) group is a versatile and widely utilized functional group in the synthesis and modification of pyrazole-containing compounds. Its role extends beyond that of a simple protecting group for the pyrazole nitrogen; it serves as a critical tool for directing regioselectivity, modulating electronic properties, and influencing the pharmacological profile of these important heterocyclic scaffolds. This guide provides a comprehensive technical overview of the multifaceted roles of the methoxybenzyl group in pyrazole chemistry, offering insights into its strategic application in synthetic organic chemistry and drug discovery.

The Methoxybenzyl Group as a Protecting Moiety for the Pyrazole Nitrogen

The protection of the pyrazole nitrogen is often a prerequisite for subsequent functionalization of the pyrazole ring. The p-methoxybenzyl group is a popular choice for this purpose due to its stability under a range of reaction conditions and the availability of multiple methods for its selective removal.

Introduction of the p-Methoxybenzyl Group

The PMB group is typically introduced onto the pyrazole nitrogen via a nucleophilic substitution reaction. A common and efficient method involves the reaction of a pyrazole with p-methoxybenzyl chloride in the presence of a suitable base.

Experimental Protocol: N-Alkylation of Pyrazole with p-Methoxybenzyl Chloride

-

To a solution of the pyrazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Add p-methoxybenzyl chloride (1.2 eq.) to the reaction mixture.

-

Heat the reaction to a temperature ranging from room temperature to 80 °C, and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-(p-methoxybenzyl)pyrazole.

Cleavage of the p-Methoxybenzyl Group

The facile removal of the PMB group under specific conditions, while remaining stable under others, is a key advantage of its use. The primary methods for deprotection include acidic hydrolysis and oxidative cleavage.

Strong acids such as trifluoroacetic acid (TFA) are commonly employed to cleave the N-PMB group.[1][2] The reaction proceeds via protonation of the methoxy group, followed by cleavage of the benzyl-nitrogen bond to generate the deprotected pyrazole and the p-methoxybenzyl cation, which is scavenged by an appropriate scavenger like anisole.

Experimental Protocol: Deprotection of N-(p-Methoxybenzyl)pyrazole using Trifluoroacetic Acid

-

Dissolve the N-(p-methoxybenzyl)pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or neat trifluoroacetic acid.

-

If using a co-solvent, add trifluoroacetic acid (10-50 eq.). Anisole (1-5 eq.) can be added as a cation scavenger.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-70 °C) and monitor by TLC.[1]

-

Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by chromatography or recrystallization.

Oxidative cleavage offers an alternative deprotection strategy that is orthogonal to many acid- and base-labile protecting groups. Common reagents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[3] The electron-rich nature of the p-methoxybenzyl group facilitates its selective oxidation.

Experimental Protocol: Oxidative Deprotection using DDQ

-

Dissolve the N-(p-methoxybenzyl)pyrazole (1.0 eq.) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Add DDQ (1.2-1.5 eq.) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The table below summarizes the common conditions for PMB group cleavage.

| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |

| Acidic Cleavage | Trifluoroacetic Acid (TFA), CH₂Cl₂, rt to 70 °C[1] | High yielding, straightforward workup. | Not suitable for acid-sensitive substrates. |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | Orthogonal to many protecting groups. | DDQ is toxic and requires careful handling. |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), CH₃CN/H₂O, 0 °C to rt | Mild conditions, often faster than DDQ. | Can be less selective in complex molecules. |

Directing Regioselective Functionalization of the Pyrazole Ring

The N-p-methoxybenzyl group plays a crucial role in directing the regioselectivity of electrophilic substitution and metallation reactions on the pyrazole ring. By blocking one of the nitrogen atoms, the PMB group dictates the position of subsequent functionalization.

For instance, in the synthesis of N-unsubstituted pyrazolones, the PMB group is employed to direct acylation at the C4 position.[1] The "active" methylene group at C4 of the N-PMB protected pyrazolone readily undergoes condensation with various electrophiles.[1]

Figure 1: General workflow for the regioselective functionalization of pyrazoles using the PMB protecting group.

Modulation of Electronic Properties and Reactivity

The introduction of a methoxybenzyl group onto the pyrazole nitrogen influences the electronic properties of the heterocyclic ring. The p-methoxybenzyl group is generally considered to be electron-donating, which can affect the acidity and basicity of the pyrazole. Electron-donating groups at the N1 position can increase the electron density within the pyrazole ring, potentially influencing its reactivity towards electrophiles and nucleophiles. For instance, an increased electron density at the C4 position of an N-PMB pyrazole was observed through 13C NMR spectroscopy.[4]

However, the overall effect on basicity can be complex. While electron-donating groups at C3 have been shown to increase the basicity of the pyrazole ring, the effect of N-substituents is also dependent on steric factors and the specific reaction conditions.[5]

Influence on Pharmacological Activity

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[6] The nature of the substituents on the pyrazole ring is critical for determining the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The methoxybenzyl group, when incorporated into a pyrazole-based drug candidate, can influence its biological activity through several mechanisms:

-

Steric and Conformational Effects: The bulky methoxybenzyl group can dictate the overall conformation of the molecule, influencing how it binds to its biological target.

-

Hydrophobic and Hydrophilic Interactions: The methoxy group can participate in hydrogen bonding, while the benzyl ring can engage in hydrophobic or π-stacking interactions with the target protein.

-

Metabolic Stability: The presence of the methoxybenzyl group can alter the metabolic profile of the drug, potentially influencing its half-life and clearance.

A clear structure-activity relationship (SAR) is often observed, where the presence, absence, or modification of the methoxybenzyl group can lead to significant changes in biological activity.[7] For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, the nature of the substituent at the N1 position was found to be a critical determinant of potency and selectivity.[7]

Figure 2: The influence of the methoxybenzyl group's properties on the pharmacological profile of pyrazole compounds.

Structural Insights from Spectroscopic and Crystallographic Analysis

The characterization of methoxybenzyl-substituted pyrazoles relies heavily on modern analytical techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the presence of the PMB group, with characteristic signals for the methoxy protons (singlet, ~3.8 ppm), the benzylic methylene protons (singlet, ~5.0-5.5 ppm), and the aromatic protons of the benzyl ring.[4] ¹³C NMR spectroscopy provides further confirmation with signals for the methoxy carbon (~55 ppm) and the benzylic methylene carbon.[4]

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for the C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations of the pyrazole and benzyl rings.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which can aid in structure elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers insights into the solid-state conformation and intermolecular interactions of methoxybenzyl-substituted pyrazoles.[8][9] This information is crucial for understanding structure-activity relationships and for computational modeling studies in drug design. The crystallographic data reveals details about bond lengths, bond angles, and the spatial arrangement of the methoxybenzyl group relative to the pyrazole ring.

Conclusion

The methoxybenzyl group is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist working with pyrazole compounds. Its utility as a robust protecting group, a director of regioselectivity, a modulator of electronic properties, and an influential component of a pharmacophore makes it an indispensable element in the design and synthesis of novel pyrazole derivatives with tailored properties and biological activities. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to strategically employ the methoxybenzyl group to advance their research in the fascinating and pharmacologically significant field of pyrazole chemistry.

References

- Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES, 63(11), 2537-2555.

- Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES.

- ResearchGate. (2005). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.

- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(24), 5942.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Lan, R., Liu, Q., Fan, H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776.

- Ochterski, J. W., Petersson, G. A., & Wiberg, K. B. (2000). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of the American Chemical Society, 122(12), 2758-2767.

- ResearchGate. (n.d.). X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl).

- ResearchGate. (n.d.). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ.

- ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Royal Society of Chemistry. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review.

- Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.

- ResearchGate. (n.d.). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles.

- NIH. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.

- NIH. (2009). X-Ray Crystallography of Chemical Compounds.

- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- NIH. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.

- VU University Amsterdam. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.

- Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- NIH. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- NIH. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Elsevier. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 34(3), 101878.

- Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- NIH. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.

- Royal Society of Chemistry. (2005). X-Ray Crystallographic Analysis Report for.

- VeriXiv. (2022). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.

- ResearchGate. (n.d.). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.

- MDPI. (2017). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.

- ACS Publications. (2022). Copper(I)-Catalyzed Interrupted CuAIAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides.

- NIH. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

- Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.

- NIH. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

- MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

- Semantic Scholar. (2004). Table 3 from The 4‐Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N‐Unsubstituted Pyrazolones.

Sources

- 1. holzer-group.at [holzer-group.at]

- 2. researchgate.net [researchgate.net]

- 3. kiesslinglab.com [kiesslinglab.com]

- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Pyrazole Derivatives Utilizing 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Hydrochloride

Abstract

This comprehensive guide details the strategic use of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride as a pivotal building block for the synthesis of advanced pyrazole derivatives, particularly focusing on the construction of the medicinally significant pyrazolo[3,4-d]pyrimidine scaffold. We provide an in-depth analysis of the synthetic strategy, which involves a two-stage process: an acid-catalyzed cyclocondensation with a 1,3-dicarbonyl compound, followed by the efficient removal of the 4-methoxybenzyl (PMB) protecting group. This document furnishes researchers, medicinal chemists, and drug development professionals with field-proven, step-by-step protocols, mechanistic insights, and the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Pyrazole Nucleus

The pyrazole ring system is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Fused heterocyclic systems incorporating the pyrazole moiety, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they often function as bioisosteres of purines, enabling them to interact with a wide range of biological targets, including kinases.[2]

The synthetic utility of 5-aminopyrazoles as precursors for these fused systems is well-documented.[2][3] They possess two key nucleophilic centers—the exocyclic amino group and the endocyclic N1 nitrogen—which can react with bielectrophilic partners to construct fused ring systems.[2]

This application note focuses on a robust and versatile starting material, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride . The incorporation of the 4-methoxybenzyl (PMB) group at the N1 position serves a critical strategic purpose: it directs the cyclization reaction to occur specifically through the exocyclic 5-amino group and the C4 position of the pyrazole ring. This protecting group can be reliably cleaved under acidic conditions, providing a clean entry into N1-unsubstituted pyrazole derivatives.[4]

Overall Synthetic Strategy & Workflow

The synthesis of N-unsubstituted pyrazolo[3,4-d]pyrimidines from 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is efficiently achieved in a two-step sequence.

-

Step 1: Cyclocondensation. The free base of the aminopyrazole is generated in situ and reacted with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of an acid catalyst to form the PMB-protected pyrazolo[3,4-d]pyrimidine core.

-

Step 2: Deprotection. The PMB group is selectively cleaved from the pyrazole nitrogen using a strong acid, typically trifluoroacetic acid (TFA), to yield the final N-unsubstituted pyrazole derivative.

Caption: High-level workflow for the synthesis.

Mechanistic Considerations

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Cyclocondensation

The formation of the pyrazolo[3,4-d]pyrimidine ring proceeds via a well-established pathway. The reaction is typically catalyzed by acid (e.g., acetic acid), which activates the carbonyl groups of the 1,3-dicarbonyl compound.

Caption: Key steps in the pyrazolo[3,4-d]pyrimidine formation.

-

Initial Condensation: The exocyclic 5-amino group of the pyrazole attacks one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form a key enamine intermediate.

-

Intramolecular Cyclization: The electron-rich C4 position of the pyrazole ring then performs a nucleophilic attack on the second carbonyl group, leading to ring closure.

-

Dehydration: A final dehydration step results in the formation of the aromatic pyrazolo[3,4-d]pyrimidine system.

Mechanism of PMB Deprotection

The cleavage of the PMB group is an acid-catalyzed process that relies on the formation of the resonance-stabilized 4-methoxybenzyl carbocation.

Caption: Acid-catalyzed cleavage of the PMB protecting group.

Trifluoroacetic acid (TFA) protonates the N1 nitrogen of the pyrazole ring, weakening the N-C bond to the benzyl group. This facilitates the departure of the PMB group as a stable carbocation, which is subsequently quenched by anions or solvent, leaving the desired N-unsubstituted pyrazole.[4][5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the cyclocondensation reaction using acetylacetone as the 1,3-dicarbonyl partner.

| Parameter | Value / Reagent |

| Starting Material | 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine HCl |

| Reagent 1 | Acetylacetone (1.1 eq.) |

| Reagent 2 | Triethylamine (TEA, 1.1 eq.) |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux (~118 °C) |

| Reaction Time | 4-6 hours |

| Workup | Aqueous basic wash, extraction |

| Purification | Recrystallization or Column Chromatography |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (1.0 eq.).

-

Solvent Addition: Add glacial acetic acid to the flask (approx. 10 mL per gram of starting material).

-

Neutralization: Add triethylamine (1.1 eq.) dropwise to the suspension. Stir for 10-15 minutes at room temperature. The suspension should become a clearer solution as the free base is formed.

-

Reagent Addition: Add acetylacetone (1.1 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water.

-

Basification & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 2: Deprotection to Yield 4,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the removal of the PMB group to furnish the final N-unsubstituted product.

| Parameter | Value / Reagent |

| Starting Material | 1-(4-Methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | None (neat TFA) or Dichloromethane (DCM) |

| Temperature | 70-75 °C |

| Reaction Time | 12-24 hours |

| Workup | Removal of TFA, neutralization |

| Purification | Recrystallization |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the PMB-protected pyrazolopyrimidine (1.0 eq.) in a minimal amount of dichloromethane or use neat trifluoroacetic acid (TFA, approx. 10-20 eq.).[4][5]

-

Heating: Heat the mixture to 70-75 °C and stir for 12-24 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[4]

-

TFA Removal: Cool the reaction to room temperature. Remove the excess TFA under reduced pressure (co-evaporation with toluene can aid in complete removal).

-

Workup: Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Conclusion

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride stands out as a highly effective and strategic precursor for constructing diverse pyrazole-based heterocyclic systems. The PMB group provides essential regiochemical control during the critical cyclocondensation step and is subsequently removed under robust and high-yielding conditions. The protocols detailed herein offer a reliable and reproducible pathway for accessing medicinally relevant scaffolds like pyrazolo[3,4-d]pyrimidines, empowering further research and development in medicinal chemistry.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization.

-

Yoon, et al. (2015). Direct synthesis of pyrazoles from esters via two sequential reactions. Mentioned in Ref.

-

Elmaaty, A., & Al-Azmi, S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

Kaur, N., & Singh, V. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

- Hassan, A. S. (n.d.).

- Stadlbauer, W., & Kappe, T. (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.

-

Al-Ostath, A., et al. (n.d.). Synthesis of 5-aminopyrazoles with anticonvulsant activity. Mentioned in Ref[6].

- Holzer, W., et al. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. holzer-group.

- Gammill, R. B., et al. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides.

- Bagley, M. C., et al. (n.d.). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition.

- Voica, A. F., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.

-

Bakr, R. B., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

- El-Sayed, M. A. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.

- Wolbers, P., & Hoffmann, H. M. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry.

- Yajima, H., et al. (n.d.). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. SciSpace.

Sources

- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. holzer-group.at [holzer-group.at]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

reaction conditions for coupling with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

An Application Guide to the Strategic Coupling of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Hydrochloride

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the key coupling reactions involving 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride. This versatile building block is a cornerstone in the synthesis of a multitude of biologically active heterocyclic compounds, most notably pyrazolopyrimidines and other fused systems.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, the rationale for specific reaction conditions, and best practices for handling this reagent. We will explore palladium-catalyzed cross-coupling reactions, condensation strategies for ring formation, and standard functional group manipulations, supported by detailed experimental procedures, mechanistic diagrams, and tabulated data for easy reference.

Introduction: The Strategic Importance of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational element in compounds targeting a wide array of diseases.[3] Its derivatives are integral to the development of kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][4] The title compound, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride, offers two key strategic advantages for the synthetic chemist:

-

The 5-Amino Group: This primary amine is a potent nucleophile and a versatile handle for a variety of transformations, including N-arylation, acylation, and condensation reactions, which are critical for building molecular complexity.

-

The 4-Methoxybenzyl (PMB) Protecting Group: The PMB group on the N1 position of the pyrazole ring provides regiochemical control and is robust under many reaction conditions. It can be reliably removed later in a synthetic sequence, typically with strong acids like trifluoroacetic acid (TFA), to yield the N-unsubstituted pyrazole.[5][6]

A critical, practical consideration is the hydrochloride salt form of the reagent. The protonated aminopyrazole is not nucleophilic. Therefore, all subsequent reactions require the in-situ neutralization of the amine with a suitable base to liberate the free, reactive form. The choice of base is dictated by the specific reaction mechanism.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

One of the most powerful methods for forming a new carbon-nitrogen bond is the Buchwald-Hartwig amination.[7] This reaction allows for the direct coupling of the pyrazole's 5-amino group with aryl or heteroaryl halides, providing access to a diverse range of N-aryl-5-aminopyrazole derivatives.

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle. The choice of catalyst, ligand, and base is paramount for an efficient transformation. Sterically hindered, electron-rich phosphine ligands are essential as they accelerate the rate-limiting reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated. A strong, non-nucleophilic base is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Optimized Reaction Parameters

The success of a Buchwald-Hartwig coupling hinges on the careful selection of reagents. The table below summarizes typical conditions.

| Component | Recommended Reagents | Rationale & Key Insights |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable sources of Pd(0) that are activated in situ. |

| Ligand | Xantphos, RuPhos, BINAP | Bulky, electron-rich phosphines promote the crucial reductive elimination step. Xantphos is often a good starting point for heteroaromatic amines. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is highly effective but base-sensitive functional groups may require milder options like K₃PO₄. At least 2 equivalents are needed to neutralize the HCl salt and participate in the cycle. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. |

| Temperature | 80 - 120 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

General Protocol for Buchwald-Hartwig N-Arylation

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 eq), 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (1.2 eq), and the base (e.g., NaOtBu, 2.5 eq).

-

Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Condensation Reactions for Fused Heterocycle Synthesis

A primary application of 5-aminopyrazoles is their use as synthons for constructing fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery.[1][8] This transformation relies on the nucleophilicity of the 5-amino group and the adjacent ring nitrogen.

Reaction Principle

The reaction involves the condensation of the 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound. The reaction typically proceeds via an initial nucleophilic attack by the exocyclic 5-amino group, followed by a cyclization and dehydration step to form the aromatic fused ring system.

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. holzer-group.at [holzer-group.at]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Hydrochloride

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold in Drug Discovery

The 5-aminopyrazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties.[3][4] The strategic derivatization of this core structure is a proven methodology for the rapid exploration of chemical space and the optimization of lead compounds.[5]

Parallel synthesis has emerged as a pivotal technology in drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[6][7][8] This approach significantly accelerates the hit-to-lead and lead optimization phases of the drug discovery pipeline.[9][10] This document provides a comprehensive guide to the effective use of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride as a versatile building block in solution-phase parallel synthesis workflows. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and discuss the nuances of library generation, purification, and characterization.

The selection of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride as a starting material is strategic. The 4-methoxybenzyl (PMB) group serves as a robust protecting group for the pyrazole nitrogen, which can be conveniently removed under acidic conditions, allowing for subsequent diversification at this position if desired.[11][12][13] The primary amine at the 5-position provides a key handle for a variety of chemical transformations, most notably N-acylation and cross-coupling reactions.

Core Properties and Handling of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Hydrochloride

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 243.71 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and alcohols. |

Handling and Storage: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and weigh than the corresponding free base. It is recommended to store the compound in a cool, dry place, protected from light and moisture. For solution-phase parallel synthesis, stock solutions in anhydrous DMF or NMP can be prepared and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Workflow for Parallel Library Synthesis

The overall strategy for generating a diverse library of compounds from 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride involves a multi-step process that is amenable to automation and high-throughput execution.[14]

Caption: General workflow for parallel library synthesis.

Experimental Protocols

Protocol 1: Free-Basing of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine Hydrochloride in a Parallel Format

Rationale: The starting material is a hydrochloride salt. Most organic reactions, particularly those involving nucleophilic amines, proceed more efficiently with the free base. This protocol describes a straightforward in-situ neutralization suitable for a parallel synthesis workflow.

Materials:

-

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

96-well reaction block or individual reaction vials

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dispensing: In each well of a 96-well reaction block, dispense a solution of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride in anhydrous DMF (e.g., 50 µL of a 0.5 M solution, 25 µmol).

-

Neutralization: Add 1.1 equivalents of DIPEA or TEA to each well (e.g., 4.8 µL of a 1.0 M solution in DMF).

-

Mixing: Agitate the reaction block on an orbital shaker for 15-20 minutes at room temperature to ensure complete neutralization.

-

Proceed to Next Step: The resulting solution of the free base is now ready for direct use in subsequent diversification reactions.

Self-Validation: A small aliquot from a representative well can be taken and analyzed by UPLC-MS to confirm the formation of the free base (M+H)+ and the disappearance of the starting hydrochloride salt.

Protocol 2: Parallel N-Acylation of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Rationale: N-acylation is a robust and widely used reaction for library synthesis, allowing for the introduction of a diverse range of substituents via commercially available carboxylic acids or acid chlorides.[15] This protocol utilizes a common coupling agent, HATU, which is known for its high efficiency and low rate of racemization.

Materials:

-

Stock solution of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine free base in DMF (from Protocol 1)

-

A library of diverse carboxylic acids (as stock solutions in DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (as a stock solution in DMF)

-

N,N-Diisopropylethylamine (DIPEA) (as a stock solution in DMF)

-

Anhydrous DMF

-

96-well reaction block

Procedure:

-

Carboxylic Acid Dispensing: To each well of a 96-well plate containing the free-based aminopyrazole (25 µmol), add 1.2 equivalents of a unique carboxylic acid from your library (30 µmol).

-

Coupling Reagent Addition: Add 1.2 equivalents of HATU solution (30 µmol) to each well.

-

Base Addition: Add 2.0 equivalents of DIPEA solution (50 µmol) to each well.

-

Reaction: Seal the reaction block and agitate on an orbital shaker at room temperature for 12-16 hours.

-

Quenching: Quench the reaction by adding an equal volume of water to each well.

-

Work-up (Optional): For a cleaner crude product, a liquid-liquid extraction can be performed in the 96-well plate format using ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Solvent Removal: Evaporate the solvent using a centrifugal evaporator. The resulting crude product is ready for purification and analysis.

Causality of Choices:

-

HATU: Chosen for its rapid activation of carboxylic acids and its ability to minimize side reactions.

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to ensure the reaction medium remains basic.

-

Room Temperature: Sufficient for most HATU-mediated couplings, minimizing potential degradation of sensitive substrates.

Caption: Workflow for parallel N-acylation.

Protocol 3: Parallel Suzuki-Miyaura Cross-Coupling of a Halogenated 5-Aminopyrazole Intermediate

Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl and heteroaryl diversity.[16][17] This protocol assumes a pre-functionalized 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine is used as the starting material for the parallel synthesis.

Materials:

-

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine

-

A library of boronic acids or esters

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

96-well reaction block with reflux capabilities

Procedure:

-

Reagent Dispensing: In each well of a 96-well reaction block, add the 4-bromo-pyrazol-5-amine (25 µmol), a boronic acid from your library (1.5 equivalents, 37.5 µmol), and the base (2.0 equivalents, 50 µmol).

-

Catalyst Addition: To each well, add the palladium catalyst (e.g., 5 mol%, 1.25 µmol).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 200 µL of 4:1 dioxane/water) to each well.

-

Reaction: Seal the reaction block and heat to 80-100 °C with stirring for 4-12 hours. Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up: After cooling to room temperature, filter the reaction mixtures through a pad of celite in a 96-well filter plate to remove the palladium catalyst.

-

Extraction: Perform a liquid-liquid extraction with ethyl acetate and water.

-

Solvent Removal: Evaporate the solvent to yield the crude product library.

Causality of Choices:

-

Pd(dppf)Cl₂: A robust and versatile catalyst for Suzuki-Miyaura couplings with a good tolerance for various functional groups.

-

K₂CO₃ or Cs₂CO₃: The base is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for challenging couplings.

-

Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Protocol 4: PMB Deprotection in a Parallel Format

Rationale: Removal of the PMB protecting group unmasks the pyrazole N-H, which can be a site for further derivatization or may be important for biological activity. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[13][18]

Materials:

-

Crude PMB-protected pyrazole library

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole or thioanisole (as a cation scavenger)

-

96-well reaction block

Procedure:

-

Dissolution: Dissolve the crude product from the previous step in DCM in a 96-well plate.

-

Scavenger Addition: Add a cation scavenger such as anisole or thioanisole (5-10 equivalents) to each well.

-

TFA Addition: Add a solution of TFA in DCM (e.g., 20-50% v/v) to each well.

-

Reaction: Stir the reaction mixtures at room temperature for 1-4 hours. Monitor the reaction progress by UPLC-MS.

-

Solvent Removal: Evaporate the solvent and excess TFA under a stream of nitrogen or using a centrifugal evaporator.

-

Azeotropic Removal of TFA: Add toluene to each well and evaporate again to remove residual TFA. Repeat this step 2-3 times.

-

Final Product: The resulting deprotected pyrazole library is ready for purification.

Causality of Choices:

-

TFA: A strong acid that effectively cleaves the acid-labile PMB group.

-

Anisole/Thioanisole: These act as cation scavengers, trapping the p-methoxybenzyl cation that is formed during the deprotection, thereby preventing side reactions with the desired product.

High-Throughput Purification and Analysis

Rationale: The purity of compounds in a screening library is critical for obtaining reliable biological data. High-throughput purification, typically using preparative HPLC-MS, is an essential step in the parallel synthesis workflow.[9]

Purification Workflow:

-

Solubilization: The crude library is dissolved in a suitable solvent, typically DMSO or a mixture of DMF and methanol.

-

Injection: The samples are automatically injected onto a preparative reverse-phase HPLC column.

-

Separation: A generic gradient is often used for initial screening, which can be optimized for specific libraries.

-

Fraction Collection: Fractions are collected based on a trigger from a UV detector or a mass spectrometer. Mass-triggered fractionation is highly specific and ensures that only the desired product is collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions using a centrifugal evaporator.

-

Final Formatting: The purified compounds are typically dissolved in DMSO to a standard concentration (e.g., 10 mM) in 96- or 384-well plates for biological screening.

Typical HPLC-MS Conditions for Purification:

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 19 x 50 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |

| Gradient | e.g., 5-95% B over 5-10 minutes |

| Flow Rate | 20-40 mL/min |

| Detection | UV (e.g., 214 nm, 254 nm) and Mass Spectrometry (ESI+) |

Analysis and Quality Control: The purity and identity of each compound in the final library are confirmed by UPLC-MS.[19][20][21]

Typical UPLC-MS Conditions for Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5-95% B over 2-5 minutes |

| Flow Rate | 0.4-0.6 mL/min |

| Detection | UV (PDA) and Mass Spectrometry (ESI+) |

Conclusion

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its strategic use, coupled with robust and optimized protocols for derivatization and deprotection, can significantly accelerate the drug discovery process. The workflows and protocols detailed in this document provide a solid foundation for researchers and scientists to effectively utilize this important scaffold in their medicinal chemistry programs. By understanding the rationale behind the experimental choices and implementing rigorous purification and analytical procedures, high-quality compound libraries can be generated for the identification of novel therapeutic agents.

References

-

SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Accessed January 25, 2026. [Link]

-

BioDuro. Parallel Synthesis. Accessed January 25, 2026. [Link]

-

Asynt. Introduction to Parallel Synthesis in Chemistry. Accessed January 25, 2026. [Link]

-

UPLC-MS analysis of the dynamic combinatorial library generated from... ResearchGate. Accessed January 25, 2026. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Accessed January 25, 2026. [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Accessed January 25, 2026. [Link]

-

Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. PMC. Accessed January 25, 2026. [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Accessed January 25, 2026. [Link]

-

4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. Accessed January 25, 2026. [Link]

-

Parallel Synthesis and Library Design. Royal Society of Chemistry. Accessed January 25, 2026. [Link]

-

Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. NIH. Accessed January 25, 2026. [Link]

-

Applications of Parallel Synthesis to Lead Optimization. ResearchGate. Accessed January 25, 2026. [Link]

-

Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. PMC. Accessed January 25, 2026. [Link]

-